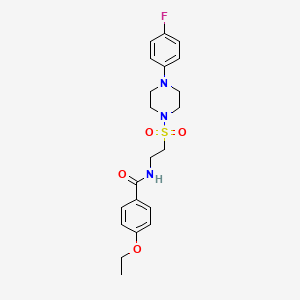

![molecular formula C17H13N B2594076 5,6-二氢苯并[c]吖啶 CAS No. 16600-51-4](/img/structure/B2594076.png)

5,6-二氢苯并[c]吖啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

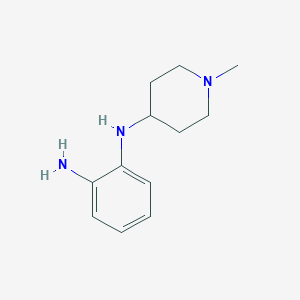

5,6-Dihydrobenzo[c]acridine is a tetracyclic molecule that belongs to the large aza-polycyclic compound family . It comprises four fused cycles, including one pyridine ring and one partially hydrogenated cycle . This molecule is not fully planar due to the presence of a partially hydrogenated ring .

Synthesis Analysis

The synthesis of 5,6-Dihydrobenzo[c]acridine involves several steps. For instance, indoline-2,3-dione underwent hydrolysis under basic medium to produce isatoic acid or 2-(2-aminophenyl)-2-oxoacetic acid, which on condensation with 3,4-dihydronaphthalen-1(2H)-one or 1-tetralone, yielded 5,6-dihydrobenzo[c]acridine-7-carboxylic acid .Molecular Structure Analysis

The molecular formula of 5,6-Dihydrobenzo[c]acridine is C17H13N . The average mass is 231.292 Da and the monoisotopic mass is 231.104797 Da .Chemical Reactions Analysis

5,6-Dihydrobenzo[c]acridine can undergo various chemical reactions. For instance, it can be functionalized by regioselective alkoxylation via C-H bond activation . This reaction was carried out using 10% Pd (OAc)2, PhI (OAc)2 (2 eq.) and MeOH as the best combination of oxidant and solvent .Physical And Chemical Properties Analysis

5,6-Dihydrobenzo[c]acridine exhibits unique physical and chemical properties. For instance, it has a density of 1.2±0.1 g/cm3, a boiling point of 419.6±14.0 °C at 760 mmHg, and a flash point of 186.9±12.7 °C . It also has a molar refractivity of 74.3±0.3 cm3 .科学研究应用

- Application : Researchers have developed a Pd-catalyzed alkoxylation via C-H bond activation of variously substituted 5,6-dihydrobenzo[c]acridines. Under specific conditions, this method selectively forms C-O bonds, allowing functionalization of 5,6-dihydrobenzo[c]acridines with substituents at both rings A and D. This approach provides access to polysubstituted acridine motifs .

- In Vitro and In Vivo Studies : Tests on human keratinocytes (HaCat cells), peripheral blood mononuclear cells, zebrafish embryos, and acute toxicity in mice have been conducted .

Palladium-Catalyzed Regioselective Alkoxylation

Anti-Tumor Properties

Versatile Heterocyclic Agent

作用机制

Target of Action

5,6-Dihydrobenzo[c]acridine is a member of the large aza-polycyclic compound family . The primary targets of 5,6-Dihydrobenzo[c]acridine are believed to be DNA and related enzymes . According to recent biophysical research, 5,6-Dihydrobenzo[c]acridine derivatives may effectively attach to and stabilize the c-KIT G-quadruplex with significant selectivity towards duplex DNA .

Mode of Action

The mode of action of 5,6-Dihydrobenzo[c]acridine primarily involves DNA intercalation . This process is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .

Biochemical Pathways

The interaction of 5,6-Dihydrobenzo[c]acridine with DNA and related enzymes affects various biochemical pathways. The stabilization of the c-KIT G-quadruplex by 5,6-Dihydrobenzo[c]acridine derivatives can influence the regulation of gene expression . .

Result of Action

The molecular and cellular effects of 5,6-Dihydrobenzo[c]acridine’s action are primarily related to its interaction with DNA. By intercalating DNA, 5,6-Dihydrobenzo[c]acridine can disrupt normal DNA function, potentially leading to cell death . This property has led to interest in 5,6-Dihydrobenzo[c]acridine as a potential anti-cancer agent .

Action Environment

The action, efficacy, and stability of 5,6-Dihydrobenzo[c]acridine can be influenced by various environmental factors. For instance, the presence of other molecules can affect the ability of 5,6-Dihydrobenzo[c]acridine to intercalate DNA . .

安全和危害

属性

IUPAC Name |

5,6-dihydrobenzo[c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDRVNADJTZXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=CC=CC=C3N=C2C4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2593996.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2594002.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide](/img/structure/B2594008.png)

![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)

![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)

![2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2594016.png)